Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This compound is used in the synthesis of a potent dopamine D2 and D3 and serotonin-3 (5-HT 3) receptors antagonist.
Methods of Application: The synthesis involves the reaction of methyl 2, 6-difluoropyridine-3-carboxylate with methylamine in EtOH at -25°C.
Results or Outcomes: The desired product was produced in an overall yield of 67%.
Scientific Field: Organic Chemistry
Summary of the Application: This compound is used as a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.
Methods of Application: The synthesis involves the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine.
Results or Outcomes: The desired product was obtained in an excellent yield.
Scientific Field: Medicinal Chemistry
Summary of the Application: This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist.
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate is a chemical compound with the molecular formula C₉H₁₁BrN₂O₃ and a molecular weight of approximately 275.099 g/mol. This compound is characterized by a pyridine ring structure, which includes a bromine atom, a methoxy group, and a methylamino substituent. It is commonly utilized in pharmaceutical chemistry for its role as an intermediate in the synthesis of various biologically active compounds, particularly those targeting dopamine D2 and D3 receptors as well as serotonin-3 receptors .
These reactions make it a versatile building block in organic synthesis.
This compound exhibits significant biological activity, primarily as an antagonist for dopamine D2 and D3 receptors and serotonin-3 receptors. Such activity suggests potential applications in treating conditions related to neurotransmitter imbalances, including schizophrenia and depression. The compound's ability to modulate these receptors makes it a candidate for further pharmacological studies .
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate serves multiple purposes in medicinal chemistry:
Interaction studies involving methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate focus on its binding affinity and selectivity towards dopamine and serotonin receptors. These studies are essential for understanding its pharmacodynamics and potential therapeutic applications. Research indicates that modifications to its structure can significantly alter its interaction profile with these receptors, highlighting the importance of structural optimization in drug design .
Several compounds share structural similarities with methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-chloro-2-methoxy-6-(methylamino)nicotinate | Chlorine instead of bromine | Different halogen may affect receptor binding |
| Methyl 5-bromo-2-hydroxy-6-(methylamino)nicotinate | Hydroxyl group instead of methoxy | Potentially different biological activity |
| Methyl 5-bromo-3-methoxy-6-(methylamino)nicotinate | Methoxy group at position 3 instead of position 2 | Variation in receptor selectivity |
These compounds highlight the unique positioning of substituents on the pyridine ring, which can lead to diverse biological activities and pharmacological profiles. The presence of different halogens or functional groups can significantly impact their effectiveness as therapeutic agents.
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate emerged in the late 20th century as a key intermediate in the synthesis of neurologically active compounds. Its development paralleled advancements in nicotinic acid derivatives, which gained prominence for their roles in enzyme cofactors and receptor modulators. Classified as a substituted nicotinate ester, it belongs to the pyridine family—a heterocyclic aromatic system where one carbon atom in benzene is replaced by nitrogen.
The compound’s molecular architecture includes:
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.10 g/mol | |
| Melting Point | 128–130°C | |
| LogP | 1.754 | |
| Topological Polar Surface Area | 60.45 Ų |
This compound is pivotal in constructing complex molecules due to its regioselective reactivity:
Intermediate in Drug Discovery:
Functional Group Transformations:
Table 2: Key Synthetic Routes
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), DMF | 85% | |
| Esterification | Methanol, H₂SO₄ (cat.) | 90% | |
| Methoxylation | NaOMe, THF, 0°C | 78% |
Pyridine derivatives are categorized by substitution patterns and functional groups. Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate occupies a unique niche:
This compound’s trifunctional design enables precise modulation of electronic and steric properties, distinguishing it from simpler pyridine derivatives.
Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate represents a complex heterocyclic compound belonging to the nicotinic acid derivative class [1] [2]. This compound features a pyridine ring core with multiple functional group substitutions that contribute to its unique chemical identity and structural characteristics [3]. The compound's molecular architecture incorporates bromine, methoxy, and methylamino substituents positioned at specific locations on the nicotinic acid framework [4] [2].
The compound maintains multiple standardized chemical identifiers across various chemical databases and nomenclature systems [1] [2]. The primary Chemical Abstracts Service registry number is 187480-15-5, which serves as the definitive identifier for this compound in chemical literature and commercial databases [5] [6] [2].
| Database System | Identifier | Source |
|---|---|---|
| Chemical Abstracts Service Number | 187480-15-5 | [1] [5] [6] |
| PubChem Compound Identifier | 10826224 | [1] [2] [3] |
| Molecular Design Limited Number | MFCD12922704 | [5] [6] [2] |
| EPA DSSTox Substance Identifier | DTXSID50445482 | [1] [3] |
| SCHEMBL Identifier | SCHEMBL7802159 | [1] [3] |
The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate [4] [2]. Alternative nomenclature includes the designation as 3-pyridinecarboxylic acid, 5-bromo-2-methoxy-6-(methylamino)-, methyl ester [6]. The compound is also referenced in chemical literature as methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate, reflecting its derivation from nicotinic acid [1] [5] [7].
The molecular formula C9H11BrN2O3 defines the precise atomic composition of methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate [1] [5] [4]. This formula represents a total of 26 atoms distributed across five different elements, creating a molecular structure with a calculated molecular weight of 275.093 grams per mole [1] [2].
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 9 | 12.010 | 108.090 |
| Hydrogen | 11 | 1.008 | 11.088 |
| Bromine | 1 | 79.904 | 79.904 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | 26 | - | 275.093 |
The molecular weight reported across multiple chemical databases consistently falls within the range of 275.09 to 275.10 grams per mole [1] [5] [2]. PubChem reports the molecular weight as 275.10 grams per mole, calculated using their standardized computational methods [1] [3]. The slight variations in reported molecular weights reflect differences in the precision of atomic mass values used in calculations across different database systems [5] [2].
The compound exhibits specific physical properties related to its molecular composition, including a melting point range of 128-130 degrees Celsius [8] [7]. The molecular structure incorporates both polar and nonpolar regions, contributing to its solubility characteristics and chemical reactivity patterns [8].
Chemical structural representation systems provide standardized methods for encoding the three-dimensional molecular architecture of methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate into linear text formats [9] [10]. These representation systems enable computer processing, database storage, and structural comparison operations across chemical informatics platforms [11] [12].
The Simplified Molecular Input Line Entry System representation for methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate encodes the complete molecular connectivity in a compact linear format [5] [4] [2]. Multiple SMILES representations exist for this compound, reflecting different starting points and traversal paths through the molecular graph [13].
The canonical SMILES notation is documented as CNC1=NC(OC)=C(C=C1Br)C(=O)OC [4] [2]. An alternative SMILES representation appears as O=C(OC)C1=C(OC)N=C(NC)C(Br)=C1 [5]. A third variant is expressed as CNc1nc(OC)c(cc1Br)C(=O)OC [2]. These different SMILES strings represent identical molecular structures but utilize different atom numbering sequences and traversal algorithms [13].
| SMILES Variant | Source | Format Description |
|---|---|---|
| CNC1=NC(OC)=C(C=C1Br)C(=O)OC | [4] [2] | Canonical SMILES |
| O=C(OC)C1=C(OC)N=C(NC)C(Br)=C1 | [5] | Alternative ordering |
| CNc1nc(OC)c(cc1Br)C(=O)OC | [2] | Lowercase aromatic notation |
The SMILES notation encodes the pyridine ring using the number 1 to indicate ring closure, with the bromine atom (Br), methoxy groups (OC), and methylamino group (NC) positioned at their respective locations on the ring system [14] [13]. The carboxylate ester functionality is represented by the C(=O)OC segment, indicating the presence of the methyl ester group [13].
The International Chemical Identifier provides a unique, standardized representation that encodes structural information in a layered format [4] [2] [9]. The complete InChI string for methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate is InChI=1S/C9H11BrN2O3/c1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2/h4H,1-3H3,(H,11,12) [4] [2].
The InChI structure begins with the version identifier "1S" indicating standard InChI version 1 [9] [10]. The molecular formula layer C9H11BrN2O3 follows, succeeded by the connectivity layer that describes atomic bonding patterns [10] [15]. The hydrogen layer specifies hydrogen atom positions, while the final segment addresses the proton handling for the methylamino group [9] [12].
| InChI Component | Content | Description |
|---|---|---|
| Version | 1S | Standard InChI version 1 |
| Formula | C9H11BrN2O3 | Molecular composition |
| Connectivity | c1-11-7-6(10)4-5(9(13)15-3)8(12-7)14-2 | Atomic bonding |
| Hydrogen | h4H,1-3H3,(H,11,12) | Hydrogen positions |
The corresponding InChIKey serves as a fixed-length hash of the complete InChI string, providing a shorter identifier for database indexing and searching operations [4] [2] [15]. The InChIKey for this compound is QIURZRMZTODMIT-UHFFFAOYSA-N [4] [2]. This 27-character code consists of three segments separated by hyphens, with the first segment encoding structural connectivity, the second addressing stereochemistry, and the third indicating protonation state [10] [15].
Multiple chemical databases maintain entries for methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate, each providing specific structural data and computational properties [1] [2] [3]. PubChem serves as the primary public repository, with Compound Identifier 10826224 containing comprehensive structural and property information [1] [3]. The database entry includes both two-dimensional structural depictions and three-dimensional conformational models [3].
| Property Category | Parameter | Value | Source |
|---|---|---|---|
| Molecular Identity | Formula | C₉H₁₁BrN₂O₃ | [3] [1] |
| Molecular Weight | 275.09-275.10 g/mol | [4] [1] | |
| Thermal Properties | Melting Point | 128-130°C | [1] [6] |
| Boiling Point | 342.6±42.0°C (Predicted) | [3] | |
| Flash Point | 161.0±27.9°C | [3] | |
| Physical State | Appearance | Crystalline Solid | [1] |
| Density | 1.5±0.1 g/cm³ (Predicted) | [3] | |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [3] | |
| Electronic Properties | LogP | 1.754 | [6] |
| pKa | 1.08±0.10 (Predicted) | [1] | |
| TPSA | 60.45 Ų | [6] | |
| Polarizability | 23.8±0.5 × 10⁻²⁴ cm³ | [3] | |
| Storage | Conditions | -4°C (short-term), -20°C (long-term) | [3] |